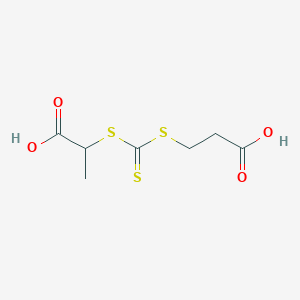

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid

Description

Propriétés

IUPAC Name |

2-(2-carboxyethylsulfanylcarbothioylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4S3/c1-4(6(10)11)14-7(12)13-3-2-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWGMGMZWODWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC(=S)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Synthetic Route

| Step | Reactants | Conditions | Description |

|---|---|---|---|

| 1 | 2-Mercaptoethanol + Carbon disulfide | Basic medium (NaOH), ethanol solvent | Formation of dithiocarbonate intermediate via nucleophilic attack of thiol on CS2 under alkaline conditions |

| 2 | Addition of 2-Bromoacetic acid | Continued basic conditions, ethanol | Alkylation of the dithiocarbonate intermediate to introduce the carboxyethyl group, completing the trithiocarbonate structure |

This method is widely reported as the standard synthetic approach, leveraging the nucleophilicity of the thiol group and the electrophilicity of carbon disulfide and bromoacetic acid.

Reaction Conditions and Optimization

- Base: Sodium hydroxide is used to deprotonate the thiol, enhancing nucleophilicity.

- Solvent: Ethanol is preferred for its ability to dissolve reactants and moderate polarity.

- Temperature: Ambient to moderate heating (room temperature to reflux) to facilitate reaction kinetics without decomposing sensitive intermediates.

- Protection: The compound is light-sensitive and should be protected from light during synthesis and storage to maintain stability.

Chemical Reaction Analysis

The compound’s preparation involves key chemical transformations:

- Nucleophilic substitution: The thiolate anion attacks carbon disulfide forming a dithiocarbonate intermediate, which is then alkylated by 2-bromoacetic acid.

- Thiol-disulfide chemistry: The trithiocarbonate moiety can be oxidized to disulfides or reduced back to thiols, indicating reversible redox chemistry relevant to polymerization control.

- Stability: The compound is stable under room temperature when protected from light, facilitating handling and storage.

Research Findings on Preparation and Use

RAFT Polymerization Role

This compound functions as a chain transfer agent (CTA) in RAFT polymerization by reversibly interacting with growing polymer radicals, thereby controlling molecular weight and polymer dispersity. Its amphiphilic nature allows it to be used in both aqueous and organic media, broadening its applicability.

Polymerization Conditions

- Polymerizations are typically conducted at temperatures around 70 °C.

- The compound is compatible with various monomers, including acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides.

- Reaction kinetics and monomer conversions can be monitored by ^1H NMR and size exclusion chromatography (SEC), confirming the effectiveness of the RAFT agent in controlling polymer growth.

Comparative Analysis with Similar Compounds

| Compound | Carboxylic Acid Group | Solubility | Application Notes |

|---|---|---|---|

| This compound | Propionic acid | Amphiphilic (aqueous & organic) | Versatile RAFT agent for diverse polymerizations |

| 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)butanoic acid | Butanoic acid | Similar | Slightly different solubility/reactivity due to longer acid chain |

| 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)acetic acid | Acetic acid | Similar | More hydrophilic, affecting polymerization behavior |

The unique combination of functional groups in this compound enhances its performance compared to analogs, especially in controlling polymer molecular weights and dispersity.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Materials | 2-Mercaptoethanol, Carbon disulfide, 2-Bromoacetic acid |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Ethanol |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours (variable depending on scale) |

| Product Stability | Stable at room temperature, protect from light |

| Purification | Typically involves extraction and recrystallization |

Analyse Des Réactions Chimiques

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxyethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are disulfides, thiols, and substituted derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid is , with a molecular weight of approximately 254.4 g/mol. Its unique structure, characterized by multiple sulfur atoms, enhances its reactivity in polymerization processes. This compound's ability to undergo radical reactions is essential for its function as a RAFT agent, which stabilizes growing polymer chains and controls their growth.

Key Applications

-

Controlled Radical Polymerization

- This compound is primarily used to control the polymerization of various monomers, including acrylics, acrylamides, and styrenes. By employing this RAFT agent, researchers can achieve:

- Well-defined polymers : The use of RAFT agents results in polymers that exhibit low polydispersity, meaning they have uniform molecular weights.

- Tailored properties : The ability to control polymer architecture allows for the design of materials with specific physical and chemical properties suitable for various applications.

- This compound is primarily used to control the polymerization of various monomers, including acrylics, acrylamides, and styrenes. By employing this RAFT agent, researchers can achieve:

-

Biomedical Applications

- The controlled synthesis of polymers using this compound has implications in drug delivery systems and tissue engineering. Polymers synthesized through RAFT processes can be designed to respond to specific stimuli or release drugs at controlled rates.

-

Material Science

- In material science, polymers produced with this compound can be utilized in coatings, adhesives, and other applications where material performance is critical. The ability to fine-tune the properties of these materials enhances their functionality in industrial applications.

Case Studies

Case Study 1: Synthesis of Biodegradable Polymers

Researchers have successfully utilized this compound in the synthesis of biodegradable polymers aimed at reducing environmental impact. The controlled polymerization process allowed for the creation of materials that degrade under specific conditions, thus promoting sustainability in material usage.

Case Study 2: Drug Delivery Systems

In a recent study, this compound was applied to develop drug delivery systems that release therapeutic agents in response to environmental stimuli (e.g., pH changes). The synthesized polymers demonstrated controlled release profiles, highlighting the potential for targeted therapy applications.

Mécanisme D'action

The mechanism of action of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid involves its role as a chain transfer agent in RAFT polymerization. It controls the growth of polymer chains by transferring the growing radical to the RAFT agent, which then reinitiates polymerization . This process allows for precise control over the molecular weight and polydispersity of the resulting polymers .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

RAFT Agents with Trithiocarbonate Cores

Key Differences :

- Substituent Effects : The 1-carboxyethyl group in the target compound enhances solubility in aqueous media, unlike BCPA’s benzylthio group, which favors organic solvents .

- Performance : The target compound achieves lower dispersity (Ð = 1.13) in aqueous systems compared to BCPA, which requires dichloromethane purification .

- Applications : While BCPA is used for branched polymers (e.g., starlike polyacrylamides), the target compound is preferred for acid-triggered, solvent-diverse polymerizations .

Quinoline-Based Thiopropanoic Acid Derivatives

Comparison with Target Compound :

- Function : QPA derivatives are bioactive (toxic or growth-promoting), whereas the target compound is a polymerization tool .

- Structural Variation: QPA derivatives replace the trithiocarbonate group with a quinoline-thio moiety, altering electronic properties and bioactivity .

Pharmaceutical Compounds with Thio/Carboxy Motifs

Comparison with Target Compound :

- Industrial Relevance: The target compound’s non-biological role contrasts with MK-571’s therapeutic use .

Performance Metrics in Polymerization

Activité Biologique

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid, commonly referred to as CETCP, is a compound that has garnered attention in various fields, particularly in polymer chemistry and biomedicine. As a reversible addition-fragmentation chain transfer (RAFT) agent, it plays a crucial role in controlling polymerization processes. This article explores the biological activity of CETCP, focusing on its biochemical properties, cellular effects, and applications in scientific research.

CETCP is involved in several biochemical reactions, primarily in polymerization processes. It acts as a chain transfer agent in free radical polymerization, influencing the molecular weight and polydispersity of polymers. This property is vital for creating biocompatible materials for drug delivery systems and medical devices .

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀O₄S₃ |

| CAS Number | 870451-09-5 |

| Role in Polymerization | Chain transfer agent for RAFT polymerization |

| Stability | Stable at room temperature; sensitive to light |

| Solubility | Amphiphilic nature allows solubility in both aqueous and organic media |

Cellular Effects

CETCP influences various cellular processes through its interaction with cell signaling pathways and gene expression. Its role as a RAFT agent can alter cellular environments, potentially affecting cell behavior during polymerization reactions. Studies have shown that CETCP can modulate metabolic pathways by interacting with enzymes and cofactors essential for these processes .

Case Study: Inhibition of Protein Aggregation

A study investigated the efficacy of CETCP in inhibiting protein aggregation, a critical factor in diseases such as Alzheimer's. The Thioflavin T (ThT) fluorescence assay demonstrated that CETCP-based polymers significantly reduced amyloid fibril formation in lysozyme and insulin models, indicating its potential therapeutic applications .

Molecular Mechanism

At the molecular level, CETCP exerts its effects through binding interactions with biomolecules. It can undergo various chemical reactions including oxidation to form disulfides and reduction to generate thiols. These reactions are essential for modifying the compound's properties and enhancing its biological activity .

Dosage Effects

The biological effects of CETCP vary with dosage levels. Lower dosages effectively facilitate polymerization without adverse effects, while higher dosages may lead to toxicity. This threshold indicates the importance of careful dosage management when utilizing CETCP in experimental settings .

Research Applications

CETCP has diverse applications across multiple scientific domains:

- Polymer Chemistry : Used as a RAFT agent to control polymer characteristics.

- Biology : Facilitates the synthesis of biocompatible polymers for drug delivery.

- Medicine : Aids in developing materials for medical devices and tissue engineering.

- Industry : Employed in producing specialty polymers for coatings and adhesives .

Table 2: Applications of CETCP

| Field | Application Description |

|---|---|

| Polymer Chemistry | RAFT agent for controlled polymer synthesis |

| Biology | Synthesis of biocompatible polymers |

| Medicine | Development of medical device materials |

| Industrial Uses | Production of specialty polymers for various applications |

Q & A

Q. What are the standard synthetic routes for 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid, and how can solubility be optimized?

The compound’s synthesis typically involves introducing thioether and thiocarbamate groups via nucleophilic substitution or condensation reactions. A common strategy is to react mercaptopropanoic acid derivatives with carboxyethyl-thiocarbonate intermediates under controlled pH (e.g., alkaline conditions). To enhance water solubility, sodium salt formation is effective, as demonstrated in analogous quinoline-thio propanoic acid derivatives . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : H and C NMR verify the thioether and thiocarbamate linkages. For example, the thiocarbonyl group () resonates at 190–210 ppm in C NMR .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M–H] ion for the free acid or [M+Na] for sodium salts).

- FT-IR : Peaks near 2550 cm (S–H stretch) and 1650–1700 cm (C=O/C=S stretches) are diagnostic .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific hazard data for this compound is limited, structurally related thio-containing acids may release toxic gases (e.g., HS) under acidic conditions. Use fume hoods, nitrile gloves, and lab coats. Emergency procedures should follow guidelines for corrosive organothio compounds, including immediate rinsing with water for skin/eye contact and medical consultation .

Q. How can solubility limitations affect experimental outcomes, and what mitigations are effective?

Low solubility in aqueous buffers can hinder biological assays. Sodium or potassium salt formation increases hydrophilicity, as shown in quinoline-thio propanoic acid derivatives, where sodium salts achieved >10 mg/mL solubility in PBS . Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-20) may also be used, but compatibility with downstream applications (e.g., cell cultures) must be validated.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states for thiocarbamate formation. For example, ICReDD’s workflow combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . Molecular dynamics simulations can further model solubility behavior by analyzing interactions with water or counterions.

Q. How do structural modifications (e.g., substituent variations) influence reactivity and stability?

Comparative studies on analogous compounds (e.g., 3-((6-R-quinolin-4-yl)thio)propanoic acids) reveal that electron-withdrawing groups (e.g., –NO) on the aromatic ring reduce thermal stability but enhance electrophilic reactivity. Stability under oxidative conditions can be probed via accelerated degradation studies (40°C, 75% RH for 4 weeks) with LC-MS monitoring .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay conditions. Rigorous purity validation (HPLC ≥95%) and standardized protocols (e.g., fixed cell lines, consistent incubation times) are essential. Meta-analyses of published data, using tools like PRISMA guidelines, can identify confounding variables (e.g., solvent choice, salt forms) .

Q. How does this compound interact with metal ions, and what applications arise from coordination chemistry?

The thiocarbamate and carboxylate groups enable chelation of divalent metals (e.g., Cu, Fe). Potentiometric titration (pH 2–12) determines stability constants, while X-ray crystallography of metal complexes reveals binding modes. Such interactions are relevant to catalysis or metal-organic framework (MOF) design .

Q. What advanced purification techniques address scale-up challenges?

Industrial-scale production requires continuous-flow reactors with in-line monitoring (e.g., PAT tools). Membrane separation technologies (e.g., nanofiltration) efficiently remove byproducts, as demonstrated in similar carboxylic acid syntheses .

Q. How can isotopic labeling (e.g., 13^{13}13C, 34^{34}34S) elucidate mechanistic pathways?

S-labeled precursors track sulfur transfer steps in thiocarbamate formation. Kinetic isotope effects (KIEs) measured via LC-MS/MS distinguish between concerted and stepwise mechanisms. This approach validated the nucleophilic attack mechanism in related thioester syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.